REACTION_CXSMILES
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[C:1]([C:3]1[N:4]([CH2:8][C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1)#[N:2].Cl>[Pd].C(O)C>[NH2:2][CH2:1][C:3]1[N:4]([CH2:8][C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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C(#N)C=1N(C=CN1)CC1=COC=C1
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 18 hours remove the reaction mixture from the Parr hydrogenator
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Duration
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18 h
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Type
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ADDITION
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Details
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add 20 ml H2O
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Type
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CUSTOM
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Details
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remove the catalyst
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Type
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FILTRATION
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Details
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by filtration
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Type
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CONCENTRATION
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Details
|
concentrate the filtrate
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Type
|
CUSTOM
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Details
|
to obtain an off-white solid which
|
Type
|
CUSTOM
|
Details
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is recrystallized from ethanol containing a little concentrated HCl
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Name
|
|
Type
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product
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Smiles
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NCC=1N(C=CN1)CC1=COC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |